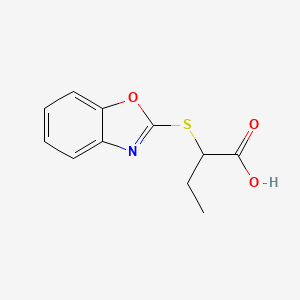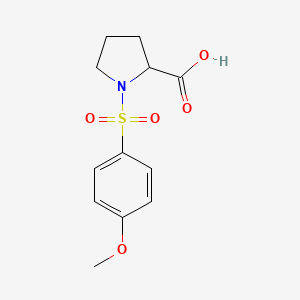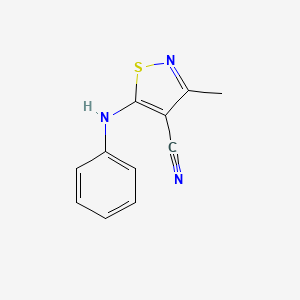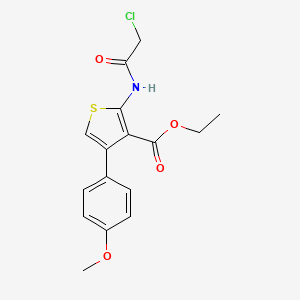
3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine
Übersicht
Beschreibung
3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine, also known as PF-06463922, is a small molecule inhibitor that has gained attention in the field of cancer research. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials. In
Wirkmechanismus
3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine is a selective inhibitor of BRAF, which is a key component of the MAPK/ERK signaling pathway. This pathway is involved in the regulation of cell growth, differentiation, and survival. In cancer cells, mutations in BRAF can lead to the activation of the MAPK/ERK pathway, resulting in uncontrolled cell proliferation and survival. By inhibiting BRAF, 3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine can disrupt this pathway and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine have been extensively studied in preclinical models. In vitro studies have shown that 3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine can inhibit the growth of various cancer cell lines, including those with BRAF mutations. In vivo studies have demonstrated that 3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine can reduce tumor growth and prolong survival in mouse models of cancer. Additionally, 3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine has been shown to have minimal toxicity in normal cells, indicating a favorable safety profile.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine has several advantages for lab experiments. This compound is readily available and can be synthesized in high purity and yield. Additionally, 3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine has been extensively characterized in preclinical studies, providing a wealth of information on its mechanism of action and efficacy. However, there are also limitations to the use of 3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine in lab experiments. This compound is relatively expensive compared to other inhibitors, which may limit its accessibility for some researchers. Additionally, the selectivity of 3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine for BRAF may limit its utility in studying other components of the MAPK/ERK pathway.
Zukünftige Richtungen
There are several future directions for the study of 3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine. One potential avenue is the development of combination therapies that can enhance the efficacy of this compound. For example, 3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine has been shown to synergize with MEK inhibitors, which target another component of the MAPK/ERK pathway. Additionally, further studies are needed to elucidate the mechanism of resistance to 3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine and to identify potential biomarkers for patient selection. Finally, the clinical development of 3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine is ongoing, and further studies are needed to evaluate its safety and efficacy in human patients.
Wissenschaftliche Forschungsanwendungen
3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine has been extensively studied as a potential anticancer agent. This compound has shown promising results in preclinical studies, particularly in the treatment of solid tumors such as non-small cell lung cancer, melanoma, and colorectal cancer. The mechanism of action of 3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine involves the inhibition of the protein kinase BRAF, which is commonly mutated in various types of cancer. By inhibiting BRAF, 3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine can disrupt the MAPK/ERK signaling pathway, which is essential for cancer cell survival and proliferation.
Eigenschaften
IUPAC Name |
5-(4-fluorophenyl)-2-(4-methylphenyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3/c1-11-2-8-14(9-3-11)20-16(18)10-15(19-20)12-4-6-13(17)7-5-12/h2-10H,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIGAEUOSDJXEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400239 | |
| Record name | 5-(4-fluorophenyl)-2-(4-methylphenyl)pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine | |
CAS RN |
618092-86-7 | |
| Record name | 5-(4-fluorophenyl)-2-(4-methylphenyl)pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-FLUOROPHENYL)-1-(4-METHYLPHENYL)-1H-PYRAZOL-5-AMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-methyl-5-[(2-thienylthio)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1622356.png)
![3-[2-(4-Chlorophenyl)-2-oxoethyl]benzamide](/img/structure/B1622357.png)
![5-Acetyl-3,4-dimethylthieno[2,3-b]thiophene-2-carbonitrile](/img/structure/B1622358.png)
![8-Phenyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline](/img/structure/B1622359.png)









